[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis. The process begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrrolidine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar piperidine ring structure.
Domiphen bromide: Another compound with structural similarities, particularly in the piperidine ring.
Uniqueness
What sets [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol apart is its unique combination of the pyrazolo[1,5-a]pyrazine core with the piperidine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c22-12-14-2-1-8-20(14)13-4-9-19(10-5-13)16-15-3-6-18-21(15)11-7-17-16/h3,6-7,11,13-14,22H,1-2,4-5,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZRTBPCYFLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC=CN4C3=CC=N4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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